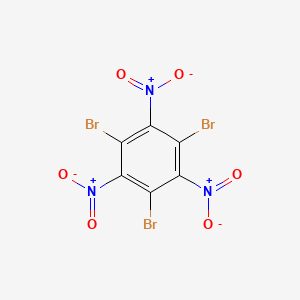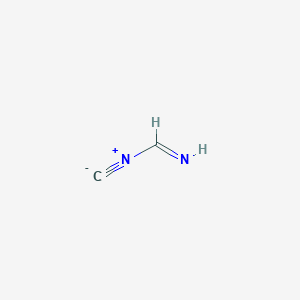
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid is a complex organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its intricate structure, which includes multiple aromatic rings and sulfonic acid groups, making it a versatile intermediate in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes diazotization reactions, where aromatic amines are converted into diazonium salts, followed by azo coupling reactions to form the azo bonds . The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield sulfonic acids or sulfoxides, while reduction reactions may produce amines or hydrazines .
Applications De Recherche Scientifique
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: It is used in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups enable it to form strong ionic bonds with various substrates, while the azo bonds facilitate electron transfer processes. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their behavior and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((4-((4-(Methyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid
- 3-((4-((4-(Propyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid
Uniqueness
Compared to similar compounds, 3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid is unique due to its specific ethyl group substitution, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in applications where these properties are critical .
Propriétés
Numéro CAS |
85959-35-9 |
|---|---|
Formule moléculaire |
C31H27N5O6S2 |
Poids moléculaire |
629.7 g/mol |
Nom IUPAC |
3-[[4-[[4-[ethyl-[(4-sulfophenyl)methyl]amino]phenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C31H27N5O6S2/c1-2-36(21-22-10-16-26(17-11-22)43(37,38)39)25-14-12-23(13-15-25)32-34-30-18-19-31(29-9-4-3-8-28(29)30)35-33-24-6-5-7-27(20-24)44(40,41)42/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42) |
Clé InChI |
HHPJBJQLUFRROB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=C(C=C1)S(=O)(=O)O)C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)

![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)









